3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Description

Chemical Nomenclature and Structural Identification

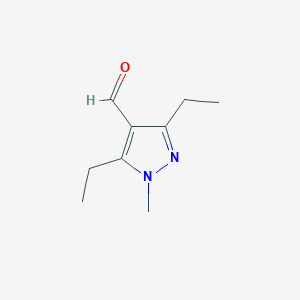

3,5-Diethyl-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound belonging to the pyrazole carbaldehyde family. Its systematic IUPAC name reflects its substitution pattern: a pyrazole ring (1H-pyrazole) with methyl and ethyl groups at positions 1, 3, and 5, respectively, and an aldehyde functional group at position 4. The molecular formula is C₉H₁₄N₂O , with a molecular weight of 166.22 g/mol .

The structural features include:

- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.

- Substituents :

- Methyl group at position 1 (N1).

- Ethyl groups at positions 3 and 5 (C3 and C5).

- Aldehyde (-CHO) at position 4 (C4).

The compound’s SMILES string (O=CC(C(CC)=N1)=C(CC)N1C) and InChI key (AESWCQFHUDAVDG-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic properties. X-ray crystallography and NMR studies confirm the planar geometry of the pyrazole ring and the spatial orientation of substituents.

Historical Context in Heterocyclic Chemistry Research

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s pioneering work on antipyrine (phenazone), the first synthetic pyrazole-derived drug. The discovery of pyrazole’s tautomeric behavior and its role in medicinal chemistry spurred interest in substituted derivatives.

This compound emerged from efforts to optimize pyrazole carbaldehydes for applications in catalysis and drug discovery. Early synthesis routes relied on Knorr-type condensations of 1,3-diketones with hydrazines. Advances in the Vilsmeier-Haack reaction (formylation using POCl₃ and DMF) enabled precise introduction of the aldehyde group at position 4, as demonstrated in the synthesis of analogous compounds.

The compound’s development aligns with broader trends in heterocyclic chemistry, where alkyl and aryl substituents are strategically added to modulate electronic and steric properties. Its ethyl and methyl groups enhance lipophilicity, making it a versatile intermediate in organic synthesis.

Position Within Pyrazole Carbaldehyde Derivatives

Pyrazole carbaldehydes are characterized by their aldehyde-functionalized pyrazole cores, which serve as electrophilic sites for nucleophilic additions and cross-coupling reactions. This compound occupies a unique niche due to its substitution pattern:

Steric Effects :

Electronic Effects :

Table 2: Comparison with Related Pyrazole Carbaldehydes

This compound’s versatility is underscored by its use in synthesizing disubstituted ureas and tetrazoles, which exhibit bioactivity in preclinical studies. Future research may explore its utility in asymmetric catalysis or metal-organic frameworks, leveraging its rigid scaffold and tunable substituents.

Properties

IUPAC Name |

3,5-diethyl-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-4-8-7(6-12)9(5-2)11(3)10-8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESWCQFHUDAVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C)CC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyrazole derivatives with appropriate aldehydes. One common method includes the condensation of 3,5-diethyl-1-methylpyrazole with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethyl-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Oxidation: 3,5-Diethyl-1-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3,5-Diethyl-1-methyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

3,5-Diethyl-1-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Pyrazole-4-carbaldehyde derivatives differ primarily in substituents at positions 1, 3, and 3. Key analogs and their structural features are compared below:

Key Observations :

- Electronic Effects : Fluorine and chlorine substituents in analogs (e.g., ) enhance electronegativity, influencing dipole moments and intermolecular interactions.

- Lipophilicity : Ethyl groups increase logP values compared to methyl or halogenated derivatives, which may improve membrane permeability in biological applications .

Crystallographic and Computational Studies

- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Crystallizes in a monoclinic system with a β angle of 94.785°, stabilized by C–H···O and C–H···π interactions .

- Software Tools : Programs like SHELXL and ORTEP-3 are widely used for refining pyrazole derivative structures .

Biological Activity

3,5-Diethyl-1-methyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with aldehydes or other electrophiles. The general synthetic route can be summarized as follows:

- Starting Materials : Diethyl hydrazine and ethyl acetoacetate.

- Reaction Conditions : The reaction is usually conducted in a solvent such as ethanol under reflux conditions.

- Final Product Isolation : The product is isolated through crystallization or distillation.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate efficacy compared to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been widely studied. In a series of experiments, this compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes. The compound demonstrated selective inhibition of COX-2 over COX-1, with an IC50 value of approximately 45 µg/mL, suggesting its potential as a safer alternative for treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that this compound inhibited the proliferation of various cancer cell lines, including pancreatic and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of lactate dehydrogenase (LDH) activity, which is crucial for cancer cell metabolism .

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

-

Study on Antimicrobial Efficacy :

- Objective : Evaluate the antimicrobial properties against clinical isolates.

- Results : Showed significant activity against Gram-positive and Gram-negative bacteria.

- : Supports the potential use of pyrazole derivatives in treating infections.

-

Anti-inflammatory Assessment :

- Objective : Investigate COX enzyme inhibition.

- Results : Selective COX-2 inhibition with minimal side effects observed in animal models.

- : Promising candidate for developing new anti-inflammatory drugs.

-

Anticancer Research :

- Objective : Test against pancreatic cancer cell lines.

- Results : Induced apoptosis and reduced cell viability significantly.

- : Indicates potential for further development as an anticancer agent.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde, and which characterization techniques confirm its structure?

- Synthetic Routes :

- The Vilsmeier-Haack reaction is a common method for introducing aldehyde groups into pyrazole systems. For example, bis(3,5-dimethyl-1H-pyrazol-1-yl)methane undergoes formylation under Vilsmeier-Haack conditions to yield carbaldehyde derivatives .

- Alternative routes may involve condensation reactions of pyrazole precursors with formylating agents (e.g., DMF/POCl₃).

- Characterization Techniques :

- Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related pyrazole-carbaldehydes (e.g., 3,5-dimethyl-1-phenyl derivatives) .

- FT-IR spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations .

- NMR spectroscopy : H NMR shows characteristic aldehyde proton signals at δ ~9.5–10.0 ppm, while C NMR confirms the aldehyde carbon at δ ~190 ppm .

Q. What spectroscopic features distinguish the aldehyde group in this compound?

- IR Spectroscopy : A strong absorption band at ~1700–1720 cm⁻¹ corresponds to the aldehyde C=O stretch. Additional peaks at ~2800 cm⁻¹ (C-H stretch of CHO) are also diagnostic .

- NMR Spectroscopy :

- H NMR: A singlet at δ ~9.8–10.0 ppm for the aldehyde proton.

- C NMR: A peak at δ ~190 ppm for the carbonyl carbon.

- Substituent effects (e.g., diethyl groups) influence chemical shifts in the pyrazole ring .

Q. What are the key applications of this compound in heterocyclic chemistry?

- It serves as a precursor for synthesizing pyrazole-substituted heterocycles , such as triazoles or hydrazones, via nucleophilic addition or cyclocondensation reactions .

- The aldehyde group enables Schiff base formation , useful in coordination chemistry for metal-organic frameworks (MOFs) or catalysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for the Vilsmeier-Haack formylation of pyrazole precursors to maximize aldehyde yield?

- Critical Parameters :

- Temperature : Maintain 0–5°C during reagent addition to control exothermic reactions, followed by gradual warming to 50°C for completion .

- Reagent Ratios : Use excess POCl₃ (1.5–2.0 equiv) and DMF (1.2 equiv) to drive formylation .

- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradient) effectively isolates the aldehyde from byproducts .

- Yield Optimization : Pilot studies using LC-MS or TLC monitoring can identify side reactions (e.g., over-oxidation or dimerization) .

Q. What strategies address discrepancies in melting point and spectral data across different synthetic batches?

- Crystallization Conditions : Recrystallization from ethanol/water mixtures improves purity, as impurities (e.g., unreacted precursors) lower melting points .

- Analytical Cross-Validation : Combine XRD, H/C NMR, and HRMS to resolve spectral ambiguities. For example, polymorphic forms may exhibit varying melting points despite identical molecular structures .

Q. How does substituent variation (e.g., diethyl vs. dimethyl groups) affect the compound’s reactivity in nucleophilic addition reactions?

- Steric Effects : Bulky substituents (e.g., diethyl) reduce reactivity by hindering access to the aldehyde group. This is evident in slower Schiff base formation compared to less substituted analogs .

- Electronic Effects : Electron-donating groups (e.g., methyl) deactivate the aldehyde toward electrophilic attacks but enhance stability during storage .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.